![molecular formula C22H21ClN2OS B2444924 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether CAS No. 339019-05-5](/img/structure/B2444924.png)
2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether is a useful research compound. Its molecular formula is C22H21ClN2OS and its molecular weight is 396.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether (CAS No. 338776-90-2) is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C15H15ClN2OS
- Molecular Weight: 306.81 g/mol
- Structure: The compound features a quinazoline core with a chlorobenzyl sulfanyl group and a methylphenyl ether substituent.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available quinazoline derivatives. The introduction of the chlorobenzyl sulfanyl group is crucial for enhancing biological activity.
Biological Activity Overview
The biological activities of the compound have been evaluated in various studies, focusing on antimicrobial, anti-inflammatory, and COX inhibitory properties.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that related compounds demonstrate potent activity against strains such as MRSA, E. coli, and K. pneumoniae .
- The compound's structure suggests potential interactions with bacterial enzymes or receptors, which may inhibit bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes:
- Compounds similar to this one have shown selective inhibition of COX-2 over COX-1, indicating a lower risk of gastrointestinal side effects .
- The selectivity index (SI) for COX-2 inhibition has been reported to be significantly higher than traditional anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Study on Antibacterial Efficacy :
- Cyclooxygenase Inhibition :
Data Table: Biological Activities of Related Compounds
Compound Name | Antibacterial Activity (%) | COX-2 Inhibition (IC50 µM) | Selectivity Index |
---|---|---|---|
Compound A | 85.76 | 0.10 | 132 |
Compound B | 97.76 | 0.31 | 31.29 |
Compound C | 66.69 | 0.13 | >30 |
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-6-12-18(13-7-15)26-21-19-4-2-3-5-20(19)24-22(25-21)27-14-16-8-10-17(23)11-9-16/h6-13H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIJQFQCPKBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.